Boc-Val-Leu-Gly-Arg-pNA

Descripción

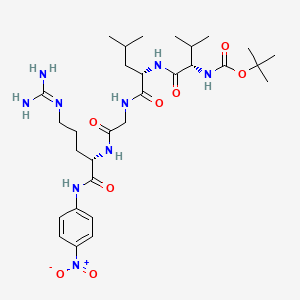

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33)/t21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGHMGOAVQFUNZ-FIXSFTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc Val Leu Gly Arg Pna and Analogues

Solid-Phase Peptide Synthesis Protocols for Boc-Val-Leu-Gly-Arg-pNA

Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of the peptide backbone of this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The key advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with easy removal of unreacted materials and byproducts by simple filtration and washing. iris-biotech.deebrary.net

Boc/Cbz and Fmoc-Based Strategies in Peptide-pNA Synthesis

Two primary orthogonal protection strategies dominate SPPS: the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Foc/tBu) approaches. iris-biotech.deamericanpeptidesociety.org The choice between these strategies is critical and depends on the specific requirements of the synthesis, including the nature of the peptide sequence and the desired C-terminal modification.

The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based groups for side-chain protection. peptide.com The Boc group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com For sequences prone to aggregation, the protonation of the N-terminus after each Boc deprotection step can be advantageous in disrupting intermolecular hydrogen bonding. peptide.com

The Fmoc/tBu strategy , on the other hand, utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection. nih.gov The Fmoc group is removed with a secondary amine, typically piperidine (B6355638) in DMF, while the final cleavage and deprotection are achieved with TFA. iris-biotech.de This strategy is generally considered milder and avoids the use of highly corrosive and toxic HF. iris-biotech.de

| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protecting Groups | Final Cleavage/Deprotection | Advantages | Disadvantages |

| Boc/Cbz | tert-butyloxycarbonyl (Boc) | Acid (e.g., TFA) | Benzyl-based (e.g., Bzl, Tos) | Strong Acid (e.g., HF, TFMSA) | Can be advantageous for difficult or hydrophobic sequences. peptide.com | Requires harsh and hazardous reagents for final cleavage. iris-biotech.de Not a truly orthogonal scheme. peptide.com |

| Fmoc/tBu | 9-fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | tert-butyl-based (e.g., tBu, Boc, Pbf) | Acid (e.g., TFA) | Milder conditions, compatible with a wider range of functionalities. iris-biotech.de | The neutral state of the peptide-resin can sometimes promote aggregation. |

For the synthesis of a peptide-pNA conjugate like this compound, the choice of strategy can influence the approach for introducing the p-nitroanilide moiety.

Optimization of Coupling Efficiencies and Protecting Group Chemistries

Achieving high coupling efficiency at each step of the SPPS is paramount to obtaining the desired full-length peptide in high purity. Incomplete couplings lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. The coupling of certain amino acids, such as the sterically hindered valine and the guanidino-containing arginine, can be particularly challenging. nih.gov

Coupling Reagents: The activation of the carboxylic acid group of the incoming amino acid is achieved using coupling reagents. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) have been traditionally used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. ebrary.net More recently, aminium/uronium and phosphonium (B103445) salt-based reagents such as HBTU, HATU, and PyBOP have become popular due to their high efficiency and faster reaction times, especially for difficult couplings. peptide.com

Protecting Group Chemistry for Arginine: The guanidinium (B1211019) side chain of arginine is strongly basic and requires robust protection during SPPS. In Boc chemistry , the most common protecting groups are tosyl (Tos) and nitro (NO2). peptide.comnih.gov While the Tos group is stable, its removal requires strong acid. The NO2 group, though less commonly used, has been revisited as it can prevent the formation of δ-lactam, a significant side reaction during arginine incorporation. nih.govresearchgate.net In Fmoc chemistry , sulfonyl-based protecting groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) are widely employed. nih.govnih.gov Pbf is the most commonly used due to its lability to TFA, though it can still be susceptible to side reactions. nih.gov

| Amino Acid | Challenge | Optimization Strategy |

| Valine | Steric hindrance of the β-branched side chain can slow down coupling reactions. | Use of more potent coupling reagents (e.g., HATU), extended coupling times, or double coupling protocols. |

| Arginine | The bulky and strongly basic guanidinium group requires effective protection to prevent side reactions. | Selection of appropriate side-chain protecting groups (e.g., Pbf in Fmoc-SPPS, Tos or NO2 in Boc-SPPS). nih.gov Use of optimized coupling conditions to minimize δ-lactam formation. nih.gov |

Chemical Approaches for p-Nitroanilide Conjugation

The introduction of the p-nitroanilide (pNA) group at the C-terminus presents a significant synthetic challenge due to the low nucleophilicity of the amino group of p-nitroaniline, a consequence of the electron-withdrawing nitro group. nih.govnih.gov Several strategies have been developed to overcome this hurdle in the context of SPPS.

One approach involves the synthesis of the peptide on a resin, followed by cleavage to yield a protected peptide acid. This peptide acid is then coupled to p-nitroaniline in solution using coupling reagents. However, this method can be inefficient.

A more elegant solid-phase approach involves the use of a modified resin or linker. For instance, a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), can be pre-attached to a Wang or Rink amide resin. nih.govnih.gov The peptide chain is then assembled on this modified resin. This method facilitates the synthesis of peptide-pNA-like chromogenic substrates. nih.gov

Another innovative solid-phase strategy utilizes an aryl hydrazine (B178648) resin. researchgate.netosti.govosti.gov In this method, the peptide is assembled on the hydrazine linker using standard Fmoc-SPPS. After completion of the peptide chain, the peptide hydrazide is mildly oxidized to form a highly reactive acyl diazene (B1210634) intermediate. This intermediate efficiently reacts with the weakly nucleophilic p-nitroaniline to form the desired peptide-pNA conjugate, which is then cleaved from the resin. researchgate.net This method is compatible with a wide range of amino acids and minimizes racemization at the C-terminal residue. osti.gov

Chiral PNA Modification Strategies Relevant to this compound Synthesis

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. nih.govnih.gov While this compound is a peptide and not a PNA, the synthetic methodologies developed for chiral PNA modifications can be relevant, particularly in the context of creating novel analogs with specific properties.

The introduction of chirality into the PNA backbone, for example by substituting the α-carbon of the aminoethylglycine unit with an amino acid side chain, has been extensively studied to influence the binding affinity and specificity of PNAs to nucleic acids. nih.govmdpi.com These chiral modifications often employ standard peptide synthesis techniques.

The relevance to this compound synthesis lies in the potential to create derivatives where one of the amino acids is replaced by a chiral PNA-like monomer. This could be explored to modulate the substrate's interaction with its target protease or to enhance its stability. The synthetic protocols for incorporating these chiral units, including the use of specific protecting groups and coupling conditions, can be adapted from the field of PNA chemistry. For instance, the synthesis of chiral PNA monomers often starts from α-amino acids, and their incorporation into a growing chain follows principles similar to those of SPPS. nih.gov

Controlled Synthesis of Structurally Modified this compound Derivatives for Specific Research Applications

The tetrapeptide sequence Val-Leu-Gly-Arg is a recognition motif for certain proteases. By systematically modifying this sequence, derivatives of this compound can be synthesized to probe enzyme specificity, develop more sensitive substrates, or create enzyme inhibitors.

Amino Acid Substitution: One of the most straightforward modifications is the substitution of one or more amino acids in the peptide chain. For example, replacing Valine or Leucine with other hydrophobic residues can provide insights into the S2 and S3 pocket preferences of the target protease. Similarly, modifying the P1 Arginine to other basic or non-basic amino acids can drastically alter the substrate's specificity. The synthesis of such analogs would follow the standard SPPS protocols described above, simply by incorporating the desired protected amino acid at the appropriate cycle.

N-terminal and C-terminal Modifications: The N-terminal Boc group can be replaced with other acyl groups to study the influence of the N-terminal cap on substrate recognition. The C-terminal p-nitroanilide can be substituted with other chromogenic or fluorogenic reporters, such as 7-amino-4-methylcoumarin (B1665955) (AMC), to alter the detection wavelength or sensitivity of the assay. The synthesis of these derivatives would require the use of different starting materials for the N-terminal capping step or the final conjugation step. For example, a Boc-Val-Gly-Arg-AMC substrate has been used in enzymatic assays. medchemexpress.com

Backbone Modifications: As alluded to in the previous section, introducing non-natural amino acids or modifying the peptide backbone (e.g., N-methylation) can lead to derivatives with enhanced proteolytic stability or altered conformational preferences. These modifications often require the synthesis of custom amino acid building blocks and may necessitate adjustments to the coupling and deprotection conditions during SPPS.

The controlled synthesis of these derivatives provides a powerful toolbox for researchers in enzymology and drug discovery, allowing for the fine-tuning of substrate properties for specific applications, such as in the detection of endotoxins using the horseshoe crab clotting enzyme. glpbio.comcreative-biolabs.com

Mechanistic Enzymatic Hydrolysis of Boc Val Leu Gly Arg Pna

Molecular Basis of p-Nitroaniline Release from Boc-Val-Leu-Gly-Arg-pNA

The cleavage of this compound is catalyzed by serine proteases that exhibit specificity for peptide bonds following a positively charged amino acid, in this case, Arginine (Arg). wikipedia.org The molecular mechanism is centered around the enzyme's active site, which contains a catalytic triad (B1167595) of three amino acids: Serine (Ser), Histidine (His), and Aspartate (Asp). wikipedia.orgnih.gov

The process unfolds in two main stages: acylation and deacylation. nih.govpnas.org

Substrate Binding: The substrate, this compound, binds to the enzyme's active site. The positively charged side chain of the Arginine residue is specifically recognized and stabilized by a negatively charged Aspartate residue at the base of the enzyme's S1 specificity pocket. wikipedia.org

Nucleophilic Attack and Acylation: The catalytic triad facilitates the hydrolysis. The His residue acts as a general base, accepting a proton from the hydroxyl group of the Ser residue. This makes the Serine oxygen a potent nucleophile, which then attacks the carbonyl carbon of the Arginine linked to the p-nitroaniline (pNA). pnas.orgcardiff.ac.uk This forms a highly unstable tetrahedral intermediate, which is stabilized by interactions with the enzyme's "oxyanion hole". nih.gov The intermediate then collapses, breaking the amide bond between the Arginine and the pNA. The pNA group, acting as the leaving group, accepts a proton from the now-protonated His residue and is released. wikipedia.org This leaves the remainder of the peptide covalently bonded to the Serine residue as an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and acts as a nucleophile, facilitated by the His residue which again acts as a general base. The water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the Boc-Val-Leu-Gly-Arg peptide and regenerating the free, active enzyme. nih.govpnas.org

The critical event for detection is the liberation of the p-nitroaniline (pNA) molecule during the acylation step.

Spectrophotometric Detection Principles at 405 nm for pNA Quantification

The enzymatic hydrolysis of the colorless this compound substrate yields p-nitroaniline, a yellow-colored product. This chromogenic property is the basis for its quantification using spectrophotometry. nih.govwakopyrostar.com The amount of pNA released is directly proportional to the enzymatic activity.

The concentration of the released pNA is determined by measuring the absorbance of the solution at a specific wavelength. While pNA has an absorbance maximum around 380 nm, measurements are typically conducted at 405 nm. nih.govwakopyrostar.comsigmaaldrich.com This is done to minimize interference from the unhydrolyzed substrate, which may have some absorbance at lower wavelengths, thereby improving the accuracy and signal-to-noise ratio of the assay. sigmaaldrich.com

The quantification relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εcl

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar extinction coefficient of p-nitroaniline at 405 nm (a constant specific to the substance at a given wavelength, pH, and ionic strength)

c is the concentration of p-nitroaniline (in mol/L)

l is the path length of the cuvette (typically 1 cm)

By measuring the change in absorbance over time (ΔA/min), the rate of the enzymatic reaction can be calculated, providing a quantitative measure of enzyme activity. nih.gov

Electrochemical Detection Mechanisms of pNA Hydrolysis Products

Beyond spectrophotometry, the p-nitroaniline released from the hydrolysis of this compound can also be quantified using electrochemical methods. These techniques rely on the electrochemical properties of the pNA molecule, specifically the reduction of its nitro (-NO₂) group. researchgate.netrsc.org

Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed using various types of electrodes, often chemically modified to enhance sensitivity and selectivity. rsc.org The fundamental mechanism involves the application of a potential to the electrode. When the potential reaches a specific negative value, the nitro group on the pNA molecule undergoes an irreversible reduction.

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

This transfer of electrons at the electrode surface generates a measurable current. In techniques like DPV, this current appears as a peak at a characteristic potential. The height or area of this peak is directly proportional to the concentration of p-nitroaniline in the solution. rsc.org This allows for highly sensitive quantification of the enzymatic hydrolysis product.

Influences of Reaction Buffer Composition on this compound Hydrolysis

The rate of enzymatic hydrolysis of this compound is highly sensitive to the composition of the reaction buffer, particularly its pH and ionic strength. chromogenicsubstrates.com

The pH of the reaction buffer has a profound effect on enzyme activity. Most serine proteases that cleave Arg-pNA bonds exhibit optimal activity in the neutral to alkaline pH range, typically between 8.0 and 10.0. cardiff.ac.ukoup.comresearchgate.net The pH influences the ionization states of the amino acid residues in the enzyme's active site, especially the Histidine in the catalytic triad. wikilectures.eu For efficient catalysis, the His residue must be in its neutral, unprotonated form to act as a general base and accept a proton from the Serine. wikipedia.org Deviations from the optimal pH lead to a sharp decrease in activity as the ionization states of catalytic residues are altered, disrupting the delicate charge-relay system required for hydrolysis.

Table 1: Representative pH Dependence of Amidase Activity

| pH | Relative Activity (%) |

|---|---|

| 6.0 | 15 |

| 7.0 | 55 |

| 8.0 | 95 |

| 8.5 | 100 |

| 9.0 | 90 |

| 10.0 | 60 |

| 11.0 | 20 |

Ionic strength, determined by the concentration of salts (e.g., NaCl) in the buffer, significantly affects the kinetics of the enzymatic reaction. ukzn.ac.za The interaction between the positively charged Arginine side chain of the substrate and the negatively charged Aspartate in the enzyme's S1 pocket is fundamentally electrostatic. wikipedia.org

Table 2: Illustrative Impact of Ionic Strength on Kinetic Parameters

| NaCl Concentration (mM) | Relative Vₘₐₓ (%) | Relative Kₘ |

|---|---|---|

| 10 | 100 | 1.0 |

| 50 | 85 | 1.2 |

| 100 | 70 | 1.5 |

| 200 | 50 | 2.0 |

| 500 | 30 | 2.8 |

Certain enzymes may also require the presence of specific ions, or cofactors, for optimal activity or stability. Divalent cations such as Ca²⁺ or Mg²⁺ can sometimes play a role in maintaining the enzyme's proper three-dimensional structure or may participate directly in the catalytic process. wikilectures.eu The absence of such required cofactors in the reaction buffer can lead to significantly reduced hydrolytic rates.

Enzyme Specificity Profiling and Subsite Interactions with Boc Val Leu Gly Arg Pna

Elucidation of Protease Subsite Preferences (S1, S2, S3, P1', etc.) using Boc-Val-Leu-Gly-Arg-pNA

The peptide sequence of this compound is designed to probe the specificities of protease subsites. The scissile bond is located between the Arginine (Arg) residue and the p-nitroanilide (pNA) group. Upon cleavage, the release of pNA can be monitored spectrophotometrically. The amino acid residues of the substrate, denoted as P4-P3-P2-P1, interact with the corresponding S4-S3-S2-S1 subsites of the protease.

P1 (Arginine): The presence of Arginine at the P1 position makes this substrate particularly useful for assaying trypsin-like proteases, which exhibit a strong preference for cleaving after basic amino acid residues like Arginine and Lysine at their S1 subsite. diva-portal.orgnih.gov

P2 (Glycine): The Glycine at the P2 position interacts with the S2 subsite of the protease. The small, flexible nature of Glycine can be accommodated by a wide range of S2 pockets. Studies on various proteases have shown diverse preferences for the S2 subsite, with some favoring small residues like Glycine or Alanine, while others prefer larger hydrophobic or even charged residues. nih.govpnas.orgnih.gov

P3 (Leucine): The Leucine at the P3 position probes the S3 subsite. Many proteases show a preference for hydrophobic residues at this position. nih.govnih.gov

P4 (Valine): The Valine at the P4 position interacts with the S4 subsite. Similar to the S3 subsite, the S4 pocket often accommodates hydrophobic residues. nih.gov

P1' and beyond: While this compound primarily provides information about the non-primed subsites (S1-S4), the nature of the leaving group (pNA) can also influence the interaction at the S1' subsite. However, for a detailed analysis of prime-side specificity, substrates with extended peptide sequences on the C-terminal side of the scissile bond are typically required. nih.govmdpi.comacs.org

Comprehensive Specificity Mapping of Serine Proteases with this compound

This compound is frequently employed in kinetic studies to determine the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat) of various serine proteases. These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

For instance, this substrate has been used to characterize the activity of the cercarial serine protease from Schistosoma mansoni, a key enzyme involved in parasite penetration of the host skin. nih.govptfarm.plresearchgate.net Kinetic studies using this compound have been instrumental in evaluating the efficacy of potential inhibitors against this parasitic enzyme. nih.govnih.gov

The substrate has also been utilized in screening assays to identify and characterize other trypsin-like serine proteases. For example, it was used in an initial screen to assess the cleavage activity of the transmembrane protease TMPRSS2, which is involved in the activation of influenza viruses. portlandpress.com While TMPRSS2 was found to cleave Boc-Leu-Gly-Arg-AMC, a related fluorogenic substrate, detailed kinetic parameters with the pNA variant were part of a broader screening effort. portlandpress.com

Comparative Analysis of this compound with Other Peptide-pNA Substrates

The specificity of this compound can be better understood by comparing its hydrolysis rates with those of other peptide-pNA substrates. These comparisons help to delineate the precise subsite requirements of a given protease.

Specificity for Horseshoe Crab Clotting Enzyme (Factor C)

This compound is a well-established chromogenic substrate for the horseshoe crab clotting enzyme, Factor C. fishersci.ptfishersci.fi This enzyme is a key component of the Limulus amebocyte lysate (LAL) test, which is widely used for the detection of bacterial endotoxins. The enzymatic cascade triggered by endotoxins leads to the activation of a proclotting enzyme that cleaves this compound, resulting in a colorimetric signal. google.comgoogle.com The clotting enzyme from the American horseshoe crab, Limulus polyphemus, demonstrates amidolytic activity towards Boc-Leu-Gly-Arg-pNA, which is a closely related substrate. nih.gov A study on Achatina amoebocyte lysate (AAL) showed that its endotoxin-induced activity was sevenfold higher on this compound compared to N-benzoyl-Val-Gly-Arg-pNA. researchgate.net

Specificity for Schistosoma mansoni Cercarial Serine Protease

This compound has been extensively used as a specific substrate to measure the activity of the cercarial serine protease of Schistosoma mansoni. nih.govptfarm.plresearchgate.netnih.gov This protease is crucial for the parasite's invasion of host skin. nih.gov The substrate's utility is highlighted in studies evaluating the inhibitory effects of various compounds on this enzyme, where the reduction in the hydrolysis of this compound serves as a measure of inhibition. nih.govnih.gov The enzymatic hydrolysis of the bond between arginine and p-nitroanilide releases the yellow-colored p-nitroaniline, allowing for colorimetric measurement of enzyme activity. ptfarm.pl

Specificity Towards Other Trypsin-like Serine Proteases (e.g., Gingipains)

This compound is also cleaved by other trypsin-like serine proteases, such as gingipains from the periodontal pathogen Porphyromonas gingivalis. oup.com Arginine-specific gingipains (Rgps) are cysteine proteinases with trypsin-like specificity, cleaving after arginine residues. nih.govnih.gov In a comparative study of the substrate specificity of arginine-specific proteinases from P. gingivalis, this compound was among the substrates tested. oup.com The relative hydrolysis rates of this and other p-nitroanilide substrates provide insights into the specific subsite preferences of different gingipain isoforms. oup.com

Structure-Activity Relationship Studies of this compound Analogues in Protease Recognition

Structure-activity relationship (SAR) studies involving analogues of this compound are crucial for understanding the fine details of protease-substrate recognition and for the rational design of more specific substrates and potent inhibitors. By systematically modifying the amino acid residues at the P1, P2, P3, and P4 positions, researchers can map the chemical and steric requirements of the corresponding protease subsites.

For example, replacing the Arginine at P1 with other basic or non-basic residues can quantify the S1 subsite's preference. Similarly, substitutions at P2, P3, and P4 with a variety of natural and unnatural amino acids can reveal the optimal residues for binding to the S2, S3, and S4 pockets. uq.edu.au Such studies have been fundamental in developing highly specific substrates for a range of proteases, including those involved in blood coagulation and fibrinolysis. nih.gov While direct SAR studies on a broad range of this compound analogues are not extensively detailed in the provided context, the principles of such studies are well-established in the field of protease research. ru.nlmdpi.com

Kinetic Analysis and Mechanistic Enzymology Using Boc Val Leu Gly Arg Pna

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax, kcat) for Boc-Val-Leu-Gly-Arg-pNA Hydrolysis

The fundamental kinetic parameters of an enzyme-catalyzed reaction, namely the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat), can be precisely determined using this compound as a substrate. These parameters provide crucial insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Steady-State Kinetic Analysis Methodologies

Steady-state kinetic analysis is the most common approach for determining Km and Vmax. This method involves measuring the initial reaction velocity (v0) at various concentrations of the substrate, this compound, while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation:

v0 = (Vmax[S]) / (Km + [S])

Where:

v0 is the initial reaction velocity

Vmax is the maximum reaction velocity

Km is the Michaelis-Menten constant

[S] is the substrate concentration

For instance, in a study on Schistosoma mansoni cercarial serine protease, serial dilutions of this compound ranging from 0.0625 mM to 1 mM were used to calculate the Km and Vmax of the enzyme. ptfarm.pl Similarly, the kinetic constants for a dipeptidyl aminopeptidase (B13392206) (DAP) from Aureobacterium sp. were determined using substrate concentrations ranging from 0.01 to 0.75 mM. tandfonline.com

The catalytic constant, kcat, which represents the turnover number of the enzyme (the number of substrate molecules converted to product per enzyme molecule per unit time), is calculated from Vmax using the following equation:

kcat = Vmax / [E]t

Where [E]t is the total enzyme concentration.

Lineweaver-Burk and Other Linear Transformation Plot Applications

To facilitate the determination of Km and Vmax from experimental data, linear transformations of the Michaelis-Menten equation are often employed. The most widely used of these is the Lineweaver-Burk plot, which plots the reciprocal of the initial velocity (1/v0) against the reciprocal of the substrate concentration (1/[S]):

1/v0 = (Km/Vmax)(1/[S]) + 1/Vmax

This equation yields a straight line with the y-intercept equal to 1/Vmax, the x-intercept equal to -1/Km, and the slope equal to Km/Vmax. This method has been successfully used to determine the kinetic parameters for the hydrolysis of various substrates, including those similar in structure to this compound, by enzymes such as a bacterial calpain-like peptidase. nih.gov While the Lineweaver-Burk plot is a common tool, other linear plots like the Hanes-Woolf plot and the Eadie-Hofstee plot can also be used for data analysis.

Quantitative Assessment of Enzyme Inhibitor Effects on this compound Hydrolysis

This compound is an excellent substrate for assessing the efficacy and mechanism of enzyme inhibitors. By measuring the rate of its hydrolysis in the presence and absence of a potential inhibitor, researchers can quantify the inhibitor's potency and understand its mode of action.

Determination of Inhibitory Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is determined by measuring the enzyme activity at various inhibitor concentrations while keeping the substrate concentration constant. For example, the IC50 value for a uracil (B121893) derivative inhibiting a serine protease was determined using this compound as the substrate. researchgate.net

The inhibitory constant (Ki) is a more fundamental measure of an inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate. This equation highlights the importance of knowing the Km of this compound for the specific enzyme being studied. The Ki values for newly synthesized pyridine-2-one derivatives as inhibitors of Schistosoma mansoni cercarial serine protease were calculated to be 0.17 and 0.12 mM for compounds P1 and P3, respectively. nih.gov

Classification of Inhibition Types (Competitive, Non-competitive, Uncompetitive)

The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten parameters, Km and Vmax. This is achieved by performing kinetic experiments at various substrate and inhibitor concentrations.

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This results in an apparent increase in Km, while Vmax remains unchanged.

Non-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This leads to a decrease in Vmax, while Km remains unchanged.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

By studying the changes in Km and Vmax for the hydrolysis of this compound in the presence of an inhibitor, the mechanism of inhibition can be elucidated. For instance, a study on the inhibition of Schistosoma mansoni cercarial serine protease by a cyclohexanecarboxamide (B73365) derivative showed a drop in Vmax, suggesting a non-competitive or mixed-type inhibition. ptfarm.pl

Use of Dixon Plots and Secondary Plots in Inhibitor Characterization

Dixon plots and secondary plots are graphical methods used to determine the Ki and to distinguish between different types of inhibition.

A Dixon plot is a graph of the reciprocal of the reaction velocity (1/v) against the inhibitor concentration ([I]) at two or more fixed substrate concentrations.

For competitive inhibition , the lines intersect on the x-axis at -Ki.

For non-competitive inhibition , the lines intersect on the x-axis at -Ki.

For uncompetitive inhibition , the lines are parallel.

Dixon plots were used to characterize the inhibition of Schistosoma mansoni cercarial serine protease by a cyclohexanecarboxamide derivative. ptfarm.pl

Secondary plots are derived from the primary Lineweaver-Burk plots. For example, a plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration will be linear for a competitive inhibitor, with the x-intercept giving -Ki. A plot of the y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration will be linear for a non-competitive or uncompetitive inhibitor, with the x-intercept providing -Ki. These graphical analyses provide a robust method for characterizing enzyme inhibitors using this compound as the reporter substrate.

Investigations into Zymogen Activation Kinetics Utilizing this compound as a Reporter Substrate

The chromogenic peptide substrate Nα-t-Butoxycarbonyl-L-valyl-L-leucyl-L-glycyl-L-arginine-p-nitroanilide (this compound) serves as a critical tool in the study of zymogen activation kinetics. Zymogens are inactive precursor forms of enzymes, and their conversion to active enzymes is a fundamental biological control mechanism. By using this compound as a reporter, researchers can continuously monitor the appearance of a newly activated enzyme, thereby elucidating the kinetics of the activation process itself.

The principle of this assay involves a two-step reaction. In the first step, a zymogen is activated by a specific protease. In the second step, the newly generated active enzyme hydrolyzes the this compound substrate. This hydrolysis releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance, typically at 405 nm. The rate of color development is directly proportional to the activity of the enzyme formed during the zymogen activation, allowing for a quantitative analysis of the activation reaction.

A primary application of this methodology is in studying the activation of plasminogen. Plasminogen activators, such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA), are serine proteases that convert the zymogen plasminogen into the active enzyme plasmin. echelon-inc.com Plasmin's role is to degrade fibrin (B1330869) in blood clots. The activity of plasminogen activators can be assayed by measuring the amount of plasmin generated, and this compound or structurally similar peptides are used as the chromogenic substrate for the newly formed plasmin. echelon-inc.comtandfonline.com The sequence of the substrate mimics the cleavage sites recognized by these types of enzymes. oup.com

Detailed kinetic parameters for the interaction between an enzyme and this compound can be determined to understand the efficiency of the hydrolysis reaction. Research on the cercarial serine protease from Schistosoma mansoni, for instance, has utilized this substrate to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). ptfarm.pl These parameters are crucial for characterizing the enzyme's affinity for the substrate and its maximum catalytic rate.

In one such study, the kinetic parameters of the S. mansoni cercarial serine protease were determined using varying concentrations of this compound. ptfarm.pl The resulting data provided insight into the enzyme's catalytic mechanism.

Table 1: Kinetic Parameters of S. mansoni Cercarial Serine Protease with this compound

| Parameter | Value | Unit |

|---|---|---|

| Kₘ (Michaelis-Menten constant) | 0.2 | mM |

| Vₘₐₓ (Maximum velocity) | 125 | nmol/min/µg protein |

Data derived from a study on the inhibition of the enzyme, where these baseline kinetics were established. ptfarm.pl

This type of kinetic analysis is also fundamental when screening for inhibitors of the activating enzyme. By observing the change in the rate of pNA release in the presence of a potential inhibitor, the inhibitory coefficient (Kᵢ) can be calculated. For example, the inhibitory effect of a cyclohexanecarboxamide derivative on the S. mansoni serine protease was quantified by measuring the changes in Kₘ and Vₘₐₓ of the this compound hydrolysis reaction. ptfarm.pl

Table 2: Effect of an Inhibitor on Serine Protease Kinetics using this compound

| Condition | Kₘ (mM) | Vₘₐₓ (nmol/min/µg protein) |

|---|---|---|

| Uninhibited Enzyme | 0.20 | 125 |

| Inhibited Enzyme | 0.25 | 80 |

Data illustrates the competitive inhibition mechanism as observed through changes in kinetic parameters. ptfarm.pl

Academic Applications of Boc Val Leu Gly Arg Pna in Biochemical Assay Development

Development and Validation of Chromogenic Assays for Protease Activity Quantification

Chromogenic assays provide a straightforward and sensitive method for quantifying protease activity. The underlying principle involves a protease cleaving a synthetic substrate, which consists of a short peptide sequence specific to the protease, linked to a chromophore. In the case of Boc-Val-Leu-Gly-Arg-pNA, the cleavage of the bond between arginine (Arg) and p-nitroanilide (pNA) by a target protease releases the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity.

The development of such an assay involves several key steps. Initially, the optimal conditions for the enzymatic reaction, including pH, temperature, and ionic strength, must be determined. Substrate specificity is a critical aspect; while this compound is a well-established substrate for the horseshoe crab clotting enzyme in endotoxin (B1171834) detection, its peptide sequence also shows susceptibility to other serine proteases that recognize and cleave at the arginine residue. For instance, similar peptide-pNA substrates are utilized for assaying proteases like plasminogen activator, thrombin, and Factor Xa.

Validation of a chromogenic protease assay is essential to ensure its accuracy, precision, and reliability. This process typically involves assessing the following parameters:

Linearity: Establishing a range of enzyme concentrations where the assay response is directly proportional to the enzyme concentration.

Sensitivity: Determining the lowest concentration of the enzyme that can be reliably detected.

Precision: Assessing the repeatability (intra-assay precision) and reproducibility (inter-assay precision) of the assay.

Specificity: Evaluating the cross-reactivity of the substrate with other proteases that may be present in the sample.

The validation process ensures that the developed assay is suitable for its intended purpose, whether it be for routine enzyme quantification or for more complex kinetic studies.

Application in Endotoxin Detection Assays Based on Horseshoe Crab Lysate (LAL) or Recombinant Factor C (rFC) Activation

One of the most significant applications of this compound is in the detection of bacterial endotoxins. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens and their presence in parenteral drugs and medical devices must be strictly controlled.

The Limulus Amebocyte Lysate (LAL) test is the standard method for endotoxin detection and is based on the coagulation cascade of the horseshoe crab. In the chromogenic LAL assay, endotoxin activates Factor C, which in turn activates a cascade of serine proteases, culminating in the activation of a proclotting enzyme. This activated clotting enzyme then cleaves this compound, releasing pNA.

An alternative to the traditional LAL test is the recombinant Factor C (rFC) assay. This method utilizes a genetically engineered version of Factor C, the initial enzyme in the LAL cascade that is activated by endotoxin. The rFC assay offers several advantages, including higher specificity as it is not susceptible to interference from (1,3)-β-D-glucans, which can cause false-positive results in some LAL formulations. Furthermore, the use of a recombinant protein eliminates the reliance on horseshoe crabs, providing ethical and ecological benefits. nih.govwakopyrostar.com

Methodological Considerations for High-Sensitivity Endotoxin Detection

Achieving high sensitivity in endotoxin detection is crucial for ensuring patient safety. Several methodological factors must be carefully controlled:

Sample Preparation: Proper sample handling is critical to avoid contamination and interference. This may involve adjusting the pH of the sample to be within the optimal range for the assay (typically 6.0-8.0) and using endotoxin-free labware. njlabs.com For certain samples, such as plasma, pretreatment steps like dilution and heat treatment may be necessary to remove inhibitors. nih.gov

Standard Curve: A reliable standard curve must be generated using a reference standard endotoxin. This allows for the accurate quantification of endotoxin levels in the test samples. njlabs.com

Incubation Time and Temperature: The incubation time and temperature of the reaction must be precisely controlled to ensure consistent and reproducible results.

Instrumentation: A spectrophotometer or a microplate reader capable of accurately measuring absorbance at 405 nm is required. creativebiomart.net

By carefully controlling these parameters, chromogenic endotoxin assays using this compound can achieve high sensitivity, with detection limits as low as 0.005 EU/mL (Endotoxin Units per milliliter). creativebiomart.net

Analytical Performance Characteristics of this compound-Based Endotoxin Assays

The analytical performance of this compound-based endotoxin assays has been extensively studied. A long-term proficiency test program comparing a kinetic chromogenic LAL assay with two rFC-based assays demonstrated that both rFC assays were comparable to the LAL method. nih.gov The results indicated that the rFC-based methods often exhibited better endotoxin recovery rates. nih.govresearchgate.net

| Parameter | Kinetic Chromogenic LAL Assay | Recombinant Factor C (rFC) Assay 1 | Recombinant Factor C (rFC) Assay 2 |

| Mean Sample Recovery (%) | 87 | 100 | 97 |

| Coefficient of Variation (CV) for Sample Recovery (%) | 20 | 17 | 15 |

| Mean Positive Product Control (PPC) Recovery (%) | 113 | 105 | 96 |

| Coefficient of Variation (CV) for PPC Recovery (%) | 12 | 10 | 10 |

This table presents a summary of the mean recoveries and coefficients of variation for proficiency test samples and positive product controls from a six-year comparative study. The data demonstrates the comparable, and in some aspects superior, performance of the rFC-based assays to the traditional LAL assay. nih.govresearchgate.net

Utility in High-Throughput Screening Platforms for Protease Inhibitor Discovery

The search for novel protease inhibitors is a critical area of drug discovery, as proteases are involved in a wide range of physiological and pathological processes. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors. Chromogenic substrates like this compound are well-suited for HTS applications due to the simplicity and speed of the assay.

In a typical HTS setup for protease inhibitors, the enzyme, substrate, and a test compound are mixed in the wells of a microplate. The enzymatic reaction is monitored by measuring the change in absorbance over time. A decrease in the rate of pNA formation compared to a control without the test compound indicates potential inhibition of the protease.

While this compound is primarily associated with the LAL assay, the principle can be adapted for screening inhibitors of other serine proteases that cleave after an arginine residue. The development of diverse libraries of chromogenic and fluorogenic substrates allows for the profiling of protease specificity and the identification of selective inhibitors. For HTS, it is advantageous to use substrates with high sensitivity to minimize the consumption of expensive reagents and to enable the detection of even weak inhibitors.

Integration of this compound in Enzyme Activity Assays for Biological Samples

Measuring protease activity in biological samples such as plasma, serum, and synovial fluid can provide valuable diagnostic and prognostic information. Chromogenic substrates like this compound can be integrated into assays for this purpose; however, the complexity of these biological matrices presents challenges. chromogenicsubstrates.comnih.gov

Biological samples often contain endogenous inhibitors and other substances that can interfere with the assay. Therefore, sample preparation is a critical step. Methods to remove inhibitors may include dilution, heat inactivation, or chemical treatment. For example, in the measurement of endotoxin in canine plasma, a modified perchloric acid pretreatment was used to effectively remove interfering factors, allowing for accurate quantification using a chromogenic assay with Boc-Leu-Gly-Arg-pNA. This study reported a high recovery of endotoxin (99.9 ± 7.7%), demonstrating the feasibility of using this substrate in complex biological samples with appropriate pretreatment.

Furthermore, the measurement of protease activity in synovial fluid from patients with rheumatoid arthritis and osteoarthritis has been performed using fluorogenic substrates with similar peptide sequences. nih.gov These studies highlight the potential of using such substrates to investigate the role of proteases in disease pathogenesis. When using this compound or similar substrates in biological samples, it is crucial to validate the assay for that specific matrix to ensure accurate and reliable results. This includes assessing potential interference from other enzymes present in the sample that might also cleave the substrate.

Emerging Research Directions and Advanced Methodologies Involving Boc Val Leu Gly Arg Pna

Development of Novel Biosensors Incorporating Boc-Val-Leu-Gly-Arg-pNA for Enzyme Detection

This compound functions as a chromogenic substrate, primarily for serine proteases such as plasminogen activators. In this capacity, its cleavage by the target enzyme results in the release of p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically. This foundational principle is the basis of its use in enzyme activity assays, which can be considered a form of biosensing.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions with Proteases

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between a substrate and its enzyme at an atomic level. These simulations can provide insights into the binding affinity, conformational changes, and the catalytic mechanism.

Despite the utility of these methods, there is a notable lack of published research specifically detailing computational modeling or MD simulations of this compound interacting with its target proteases. Such studies would be valuable for elucidating the precise binding mode of the peptide within the enzyme's active site and for understanding the energetic factors that govern its cleavage. This information could, in turn, inform the rational design of more efficient or selective substrates.

Rational Design of Enhanced this compound Analogues for Specific Enzymatic Systems

The rational design of peptide analogues involves systematically modifying the amino acid sequence to improve properties such as specificity, sensitivity, or stability. Structure-activity relationship (SAR) studies are central to this process, where changes in the peptide's structure are correlated with changes in its activity.

For this compound, while it is a known substrate, there is a scarcity of research focused on the rational design of its analogues. Such research would typically involve synthesizing a library of related peptides with substitutions at various positions (Val, Leu, Gly, Arg) and then kinetically evaluating their performance with different enzymes. The goal would be to develop new substrates with enhanced selectivity for a particular protease or with improved kinetic parameters (e.g., a lower Michaelis constant, K_m, or a higher catalytic rate, k_cat). The absence of such studies in the literature suggests that for many applications, the existing substrate is considered adequate, or that research efforts have been directed towards other classes of enzyme substrates.

Interdisciplinary Research Integrating this compound with Other Analytical Techniques

The integration of classic biochemical assays with other analytical techniques can lead to powerful new methods for scientific discovery. For example, combining an enzymatic assay using this compound with mass spectrometry could allow for the simultaneous measurement of enzyme activity and the identification of other molecules in a complex sample. Similarly, its use in conjunction with flow cytometry could potentially enable the measurement of enzyme activity on the surface of individual cells.

Currently, there is no significant body of research demonstrating the integration of this compound-based assays with these or other advanced analytical techniques. While the potential for such interdisciplinary applications exists, the scientific community has not widely published on the development or application of these integrated approaches specifically involving this compound. The primary application of this compound remains within the confines of traditional spectrophotometric enzyme activity assays.

Q & A

Q. What is the biochemical role of Boc-Val-Leu-Gly-Arg-pNA in enzymatic assays?

this compound is a chromogenic substrate designed to measure protease activity, particularly for enzymes recognizing the Gly-Arg cleavage site. Upon hydrolysis, the para-nitroaniline (pNA) moiety is released, producing a spectrophotometrically detectable signal at 405 nm. This substrate is widely used in coagulation studies, such as analyzing horseshoe crab hemocyte lysate enzymes involved in endotoxin detection . Methodologically, researchers should calibrate spectrophotometric measurements against standard pNA concentrations and account for background absorbance from reaction buffers.

Q. How is this compound synthesized and characterized for research use?

Synthesis involves solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) protecting groups. Post-synthesis, the compound is purified via reversed-phase HPLC and validated using mass spectrometry (MS) to confirm molecular weight (663.77 g/mol) and purity. Characterization includes solubility testing in aqueous buffers (e.g., Tris-HCl, pH 8.0) and stability assessments under varying temperatures (−20°C to 25°C) to ensure reagent integrity .

Q. What experimental factors influence the hydrolysis kinetics of this compound by proteases?

Key factors include:

- pH and Buffer Composition : Optimal activity for many proteases occurs between pH 7.5–8.5, requiring buffers like Tris-HCl or HEPES.

- Temperature : Enzyme activity typically increases with temperature up to 37°C, but thermal denaturation must be monitored.

- Substrate Concentration : Use Michaelis-Menten kinetics to determine and , ensuring substrate concentrations span 0.5–5× .

- Inhibitors/Activators : Include controls with protease inhibitors (e.g., PMSF for serine proteases) to confirm specificity .

Advanced Research Questions

Q. How should researchers design experiments to address variability in this compound-based enzyme kinetics?

- Controlled Variables : Standardize buffer ionic strength, temperature (using thermostatted cuvettes), and enzyme pre-activation steps.

- Replication : Perform triplicate measurements across independent experiments to distinguish biological variability from technical noise.

- Statistical Power : Use power analysis (e.g., G*Power software) to determine sample size based on expected effect sizes (e.g., 20% difference in ) and α = 0.05 .

Q. What statistical approaches resolve contradictory data in this compound assay results?

- ANOVA and Post-Hoc Tests : Compare means across experimental groups (e.g., different enzyme isoforms) with Tukey’s HSD to control type I errors.

- Root Cause Analysis : Investigate outliers by reviewing raw data (e.g., spectrophotometer calibration logs), reagent batch variability, or enzyme storage conditions.

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify consensus trends .

Q. Can molecular dynamics (MD) simulations enhance understanding of this compound interactions with target proteases?

Yes. MD simulations with software like GROMACS or AMBER can model:

- Substrate Binding : Simulate docking of this compound into protease active sites (e.g., thrombin-like enzymes).

- Solvent Effects : Include explicit water molecules and counterions to assess electrostatic interactions.

- Thermodynamic Coupling : Use the Berendsen algorithm to maintain constant temperature (300 K) and pressure (1 bar) during simulations, improving physiological relevance .

Methodological Resources

- Data Validation : Ensure reproducibility by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Literature Review : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over commercial databases for substrate applications .

- Ethical Compliance : Document protocols for enzyme sourcing (e.g., horseshoe crab hemolymph) in alignment with ethical guidelines for biological materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.